Geldanamycin

Catalog No.
S547878
CAS No.
30562-34-6
M.F
C29H40N2O9
M. Wt
560.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geldanamycin

CAS Number

30562-34-6

Product Name

Geldanamycin

IUPAC Name

[(4Z,6Z,8R,9R,10Z,12R,13S,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C29H40N2O9

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9-,18-13-/t15-,17-,22-,23-,24+,26-/m1/s1

InChI Key

QTQAWLPCGQOSGP-WKALPRSISA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

NSC 122750; NSC-122750; NSC122750; U 29135; U-29135; U29135. Geldanamycin.

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(\[C@H]([C@@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)/C)C)O)OC

Description

The exact mass of the compound Geldanamycin is 560.27338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212518. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of organic heterobicyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Geldanamycin is a naturally occurring antibiotic produced by the bacterium Streptomyces hygroscopicus. While it has shown some promise as an anti-cancer agent, its significant toxicity has limited its clinical use. However, geldanamycin has become a valuable tool in scientific research due to its ability to inhibit a protein called heat shock protein 90 (HSP90) [].

Inhibiting Heat Shock Protein 90 (HSP90)

HSP90 is a chaperone protein that plays a critical role in the folding, stability, and function of many other proteins within the cell []. By binding to HSP90, geldanamycin prevents it from properly assisting these other proteins. This can lead to the degradation of the client proteins, as the cell recognizes them as misfolded or dysfunctional [].

Researchers can leverage geldanamycin's HSP90 inhibition to study various cellular processes:

  • Understanding protein folding and function: By observing the effects of geldanamycin on specific client proteins, scientists can gain insights into how HSP90 is involved in their proper folding and function [].
  • Investigating protein-protein interactions: Geldanamycin can disrupt the interaction between HSP90 and its client proteins. This allows researchers to study the role of these interactions in various cellular processes [].
  • Developing new cancer therapies: Some cancer cells are particularly reliant on HSP90 for the survival of certain oncoproteins (cancer-promoting proteins). Geldanamycin's ability to target HSP90 has led to the development of new HSP90 inhibitor drugs for cancer treatment [].

Geldanamycin is a naturally occurring compound classified as a benzoquinone ansamycin, originally isolated from the bacterium Streptomyces hygroscopicus var. geldanus. It possesses a complex structure characterized by an unsaturated moiety linked to a quinone, contributing to its biological activity. Initially identified for its antimicrobial properties, geldanamycin has garnered significant attention for its role as an inhibitor of heat shock protein 90 (Hsp90), a chaperone involved in the proper folding and function of many proteins, particularly those associated with cancer and neurodegenerative diseases .

Geldanamycin's primary mechanism of action revolves around its inhibition of Hsp90. By binding to the ATP/ADP-binding pocket of Hsp90, Geldanamycin disrupts its ability to properly fold and stabilize its client proteins []. These client proteins play critical roles in cancer cell survival, proliferation, and metastasis. When deprived of Hsp90's chaperone function, these client proteins become unstable and are targeted for degradation by the cellular machinery, leading to cancer cell death [].

Geldanamycin is a potent compound and exhibits significant toxicity. Studies have shown it can cause cytotoxicity and methaemoglobinemia (a condition where the blood's ability to carry oxygen is impaired) []. Due to its toxicity, Geldanamycin is not used clinically but has served as a valuable research tool for understanding Hsp90 function and developing new cancer therapies [].

, primarily involving its interaction with various biological molecules. One significant reaction is its non-enzymatic interaction with glutathione, which can lead to the formation of adducts that may impact its bioactivity . Additionally, geldanamycin can be modified through metal-catalyzed coupling reactions, allowing for the synthesis of various derivatives that retain or enhance its inhibitory effects on Hsp90 . The reactivity of geldanamycin with other biomolecules also plays a crucial role in its mechanism of action and therapeutic potential.

Geldanamycin exhibits a broad spectrum of biological activities. Its primary mechanism involves the inhibition of Hsp90, leading to the destabilization and degradation of client oncoproteins that are crucial for tumor growth and survival. This inhibition triggers a heat shock response, enhancing the expression of other heat shock proteins like Hsp70 and Hsp40, which can mitigate cellular stress and prevent protein aggregation . In vitro studies have demonstrated that geldanamycin is effective against various cancer cell lines and has shown promise in treating diseases such as Huntington's disease by reducing protein aggregation associated with neurodegeneration .

The synthesis of geldanamycin and its derivatives can be achieved through various methods:

  • Natural Extraction: Initially isolated from Streptomyces hygroscopicus, extraction methods involve fermentation processes followed by purification techniques such as chromatography.
  • Chemical Synthesis: Modern synthetic approaches include metal-catalyzed coupling reactions (e.g., Stille and Suzuki coupling) to create 19-substituted derivatives that enhance biological activity while maintaining structural integrity .
  • Mutasynthesis: This method involves the use of genetically modified organisms to produce novel analogs with altered properties .

These synthesis techniques allow for the exploration of structural modifications that can improve efficacy against specific targets or reduce toxicity.

Geldanamycin has several applications in biomedical research and clinical settings:

  • Cancer Therapy: As an Hsp90 inhibitor, it is being investigated as a potential treatment for various cancers, including breast cancer and leukemia. Its ability to degrade oncogenic proteins makes it a valuable candidate in targeted cancer therapies.
  • Neurodegenerative Diseases: Research indicates that geldanamycin may help alleviate symptoms associated with conditions like Huntington's disease by activating protective heat shock responses .
  • Antimicrobial Activity: Although primarily studied for its anticancer properties, geldanamycin also exhibits moderate activity against bacteria, fungi, and protozoa, suggesting potential applications in infectious disease treatment .

Studies on geldanamycin's interactions reveal its complex behavior within biological systems:

  • Hsp90 Interaction: Geldanamycin binds to the N-terminal domain of Hsp90, inhibiting its ATPase activity, which is essential for the chaperone's function. This interaction leads to the destabilization of numerous client proteins involved in cancer progression .
  • Glutathione Reaction: The reaction between geldanamycin and glutathione suggests that oxidative stress may influence its efficacy and safety profile in therapeutic contexts .
  • Synergistic Effects: Research indicates that combining geldanamycin with other therapeutic agents may enhance anti-cancer activity through synergistic mechanisms .

Geldanamycin shares structural and functional similarities with several other compounds known for their effects on heat shock proteins or their anticancer properties. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
17-AAGAnsamycin derivativeHsp90 inhibitionLess toxic than geldanamycin
17-DMAGAnsamycin derivativeHsp90 inhibitionImproved solubility
RadicicolNatural productHsp90 inhibitionDifferent binding site on Hsp90
IPI-504Synthetic derivativeHsp90 inhibitionDesigned for improved pharmacokinetics
TanespimycinAnsamycin derivativeHsp90 inhibitionEnhanced potency against resistant tumors

Geldanamycin is unique due to its original isolation from natural sources and its specific interactions with multiple cellular pathways beyond just Hsp90 inhibition. Its diverse biological activities make it a significant subject of study for developing new therapeutic strategies against cancer and neurodegenerative diseases.

Geldanamycin possesses the molecular formula C₂₉H₄₀N₂O₉ with a molecular weight of 560.64 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 30562-34-6 [1] [2] [5]. The molecular structure comprises 29 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 9 oxygen atoms, reflecting its complex macrocyclic architecture [1] [2]. The molecular weight has been consistently reported across multiple sources, with slight variations in decimal places due to rounding differences in different databases [5] [6].

PropertyValue
Molecular FormulaC₂₉H₄₀N₂O₉
Molecular Weight560.64 g/mol
Monoisotopic Mass560.273381
CAS Number30562-34-6

Structural Architecture: 19-Membered Macrocycle with Benzoquinone and Lactam Moieties

Geldanamycin exhibits a characteristic 19-membered macrocyclic lactam structure that incorporates both benzoquinone and lactam functional groups [7] [8]. The molecule belongs to the benzoquinone ansamycin family, featuring a relatively flat aromatic benzoquinone core connected by an aliphatic ansamycin bridge [8]. The structural architecture includes a planar benzoquinone ring system embedded within the macrocyclic framework, connected via an amide linkage [9].

The benzoquinone moiety is positioned at one end of the macrocycle, while the lactam functionality forms part of the ring closure mechanism. The 19-membered ring incorporates multiple functional groups including methoxy substituents, hydroxyl groups, and a carbamate moiety [1] [3]. The ansamycin bridge spans the benzoquinone core, creating a unique molecular topology that is essential for the compound's biological activity [8].

Stereochemical Configuration and Conformational Analysis

Geldanamycin contains six defined stereocenters and three E/Z double bond configurations, contributing to its complex three-dimensional structure [5] [4]. The complete stereochemical designation is (4E,6Z,8S,9S,10E,12S,13R,14S,16R), indicating the absolute configuration at each chiral center and the geometry of the double bonds [1] [3] [4].

The conformational behavior of geldanamycin is particularly notable. In solution, the molecule predominantly adopts a trans-amide conformation, while upon binding to its target protein Heat Shock Protein 90, it undergoes a conformational change to a more compact, cis-amide structure [10]. This conformational flexibility is crucial for its biological activity. The unbound molecule exhibits a relatively extended conformation, but when bound to Heat Shock Protein 90, it adopts a C-clamp-like structure where the ansamycin ring folds over the quinone portion [9] [10].

Nuclear Magnetic Resonance analysis using the Nuclear Magnetic Resonance Analysis of Molecular Flexibility in Solution method has revealed that the bioactive conformer of geldanamycin in solution represents approximately 4% of the total conformational population [10]. The molecule possesses considerable rigidity due to the planar amide bond and three double bonds, two of which form a 1,3-diene system [9].

Physical State and Organoleptic Properties

Geldanamycin exists as a solid crystalline powder under standard conditions [2] [11] [12] [13]. The compound presents as a gold-yellow to orange colored powder, with some sources describing it specifically as a "gold-yellow fine crystalline powder" [2]. The distinctive coloration is attributed to the benzoquinone chromophore within the molecular structure [14].

The compound is photosensitive and requires storage under light-protected conditions [12] [13]. It maintains stability when stored at -20°C, which is the recommended storage temperature for maintaining compound integrity [12] [13] [15]. The crystalline nature of the compound has been confirmed through various analytical techniques, and its appearance remains consistent across different commercial sources [16] [14].

PropertyValue
Physical StateSolid
AppearanceCrystalline powder
ColorGold-yellow to orange
PhotostabilityPhotosensitive (requires light protection)
Storage Temperature-20°C

Solubility Profile and Partition Coefficients

Geldanamycin exhibits highly variable solubility characteristics depending on the solvent system employed. The compound demonstrates poor aqueous solubility, with water solubility estimated between 20-50 μM [17] [18], though some studies report slightly higher values of approximately 151.78 μM [19]. This limited aqueous solubility represents a significant challenge for pharmaceutical applications and has driven the development of more water-soluble derivatives [19].

In contrast, geldanamycin shows excellent solubility in dimethyl sulfoxide, with reported solubility values exceeding 10 mM [17] [20] [18]. Specific solubility data indicates concentrations up to 36 mg/mL (approximately 64.21 mM) in dimethyl sulfoxide [21]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparing stock solutions in research applications [17] [15] [22].

The compound demonstrates poor solubility in methanol [17] [20] and is essentially insoluble in ethanol [20] [21]. Alternative organic solvents such as methylene chloride provide adequate solubility [16]. The dramatic difference in solubility between aqueous and organic systems reflects the highly lipophilic nature of the compound.

SolventSolubilityRecommended Use
Water20-50 μM (~151.78 μM)Not recommended for stock solutions
Dimethyl Sulfoxide>10 mM (up to 36 mg/mL)Preferred solvent for stock solutions
MethanolPoorly solubleNot recommended
EthanolInsolubleNot recommended
Methylene ChlorideSolubleAlternative organic solvent

Spectroscopic Characteristics

UV-Visible Absorption Spectrum

Geldanamycin exhibits characteristic ultraviolet-visible absorption properties with maximum absorption wavelengths at 259 nm and 307 nm [12] [13]. The distinctive absorption at 337 nm has been specifically associated with geldanamycin-aldehyde derivatives, indicating the influence of structural modifications on the absorption profile [23]. The compound's absorption spectrum is dominated by the benzoquinone chromophore, which is responsible for the characteristic golden-yellow coloration and the observed absorption maxima [12] [13].

The ultraviolet-visible spectrum provides a reliable method for compound identification and purity assessment. The absorption characteristics have been utilized in various analytical applications, including high-performance liquid chromatography detection systems [23] [24]. The photosensitive nature of geldanamycin is directly related to its ultraviolet absorption properties, necessitating careful handling under light-protected conditions [12] [13].

NMR Spectral Analysis

Nuclear Magnetic Resonance spectroscopy has been extensively employed for structural characterization and conformational analysis of geldanamycin. Both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance data have been crucial for confirming the molecular structure and stereochemical assignments [25] [26]. The Nuclear Magnetic Resonance spectra reveal characteristic chemical shift patterns that are sensitive to conformational changes, particularly around the amide functionality [27] [28].

Comparative Nuclear Magnetic Resonance analysis has demonstrated that 19-substituted geldanamycin derivatives exhibit significantly different ¹H chemical shift patterns compared to the parent compound, suggesting conformational changes induced by substitution [27] [28]. The Nuclear Magnetic Resonance data has been instrumental in establishing the trans-to-cis amide isomerization that occurs upon certain structural modifications [27] [28].

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, have been employed to establish carbon-hydrogen connectivity and elucidate the carbon-oxygen skeletal framework [29] [26]. These advanced Nuclear Magnetic Resonance methods have been particularly valuable in characterizing novel geldanamycin analogs and understanding their structural relationships [29] [26].

Mass Spectrometric Profiles

Mass spectrometry analysis of geldanamycin typically reveals a molecular ion peak at m/z 560 corresponding to the molecular weight [26]. High-resolution mass spectrometry provides precise molecular mass determination, with electrospray ionization time-of-flight mass spectrometry yielding molecular ion peaks at m/z 567 for sodium adducts [M+Na]⁺ [26]. The compound exhibits characteristic fragmentation patterns that are useful for structural confirmation and differentiation from related analogs [26].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been employed for analyzing geldanamycin conjugates and derivatives, providing molecular weight shifts that confirm successful chemical modifications [23]. The mass spectrometric fragmentation patterns of geldanamycin follow predictable pathways related to the macrocyclic structure, with cleavage typically occurring at specific bonds within the ansamycin bridge [26].

The geldanamycin biosynthetic gene cluster is extensively characterized across multiple Streptomyces species, including Streptomyces hygroscopicus var. geldanus, Streptomyces hygroscopicus 17997, and Streptomyces autolyticus [1] [2]. The gene cluster encompasses approximately 115 kilobases and contains all genes necessary for geldanamycin biosynthesis, including those encoding polyketide synthases, post-polyketide synthase tailoring enzymes, and regulatory elements [1] [3].

The cluster organization demonstrates a modular arrangement with three distinct functional regions: genes for starter unit formation, polyketide chain assembly, and post-polyketide synthase modifications [1]. The 3-amino-5-hydroxybenzoic acid biosynthetic genes are located separately from the main cluster but are essential for providing the aromatic starter unit [4] [3]. Two different 3-amino-5-hydroxybenzoic acid gene clusters have been identified in geldanamycin producers: one of the benzoquinone type directly involved in geldanamycin biosynthesis, and another of the naphthoquinone type that does not complement geldanamycin biosynthesis mutants [5].

The complete gene cluster contains twenty genes organized into several operons [1] [2]. The polyketide synthase genes gdmAI, gdmAII, and gdmAIII form the core biosynthetic machinery, while tailoring genes including gdmM, gdmN, gdmP, and gdmMT catalyze essential post-polyketide synthase modifications [1] [6]. Additional genes such as gdmH, gdmI, gdmJ, gdmK, and gdmG are responsible for methoxymalonyl-acyl carrier protein biosynthesis, which provides specialized extender units for polyketide assembly [1] [7].

3-Amino-5-Hydroxybenzoic Acid as Starter Unit Formation

3-amino-5-hydroxybenzoic acid serves as the universal starter unit for all ansamycin antibiotics, including geldanamycin [8] [9]. This unique aromatic precursor is synthesized via the aminoshikimate pathway, which represents a modified version of the traditional shikimate pathway [8] [10]. The biosynthesis involves seven genes organized in clusters homologous to those found in rifamycin-producing Amycolatopsis mediterranei [8] [5].

The aminoshikimate pathway begins with the recruitment of genes for kanosamine formation from other genomes to provide a nitrogenous precursor [8] [9]. Kanosamine undergoes phosphorylation and conversion by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, which serves as the substrate for aminodeoxy-arabino-heptulosonic acid 7-phosphate formation [8] [10]. The pathway proceeds through 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid intermediates before final conversion to 3-amino-5-hydroxybenzoic acid [8] [11].

3-amino-5-hydroxybenzoic acid synthase represents the terminal enzyme in this pathway and exhibits remarkable dual functionality [8] [9]. As a homodimer, it catalyzes the aromatization of 5-deoxy-5-aminodehydroshikimic acid to 3-amino-5-hydroxybenzoic acid [12] [11]. Additionally, in complex with the oxidoreductase RifL, it catalyzes the transamination of UDP-3-keto-D-glucose at the pathway's beginning [8] [9]. The enzyme is a dimeric, pyridoxal 5'-phosphate-dependent enzyme with pronounced sequence homology to other pyridoxal phosphate enzymes involved in antibiotic sugar moiety biosynthesis [12] [13].

Gene deletion studies have confirmed the essential role of 3-amino-5-hydroxybenzoic acid biosynthetic genes in geldanamycin production [4] [14]. Inactivation of the benzoquinone-type 3-amino-5-hydroxybenzoic acid cluster completely abolishes geldanamycin biosynthesis, while deletion of the naphthoquinone-type cluster has no effect on production [4] [3]. Feeding experiments with 3-amino-5-hydroxybenzoic acid can restore geldanamycin production in 3-amino-5-hydroxybenzoic acid synthase mutants, confirming its role as the essential starter unit [14] [11].

Polyketide Synthase Machinery

Role of GdmA1, GdmA, and GelA-C Genes

The geldanamycin polyketide synthase machinery consists of three large multifunctional proteins encoded by gdmAI, gdmAII, and gdmAIII genes (also designated gelAI, gelAII, and gelAIII in some studies) [1] [2]. These genes encode Type I modular polyketide synthases that function as an assembly line to construct the geldanamycin carbon skeleton [15] [16]. The polyketide synthase contains seven modules organized across the three proteins, with each module responsible for one round of chain elongation and optional modification [2] [14].

GdmAI contains the loading module and the first extension module [1] [14]. The loading domain of GdmAI specifically activates 3-amino-5-hydroxybenzoic acid and related hydroxybenzoic acid derivatives, enabling the formation of geldanamycin analogues when alternative starter units are provided [2] [16]. This loading specificity represents a critical control point in geldanamycin biosynthesis and has been exploited for generating structural diversity through genetic engineering approaches [16] [17].

GdmAII and GdmAIII contain the remaining extension modules that incorporate specific extender units in a defined sequence [1] [14]. The modules utilize malonyl-coenzyme A, methylmalonyl-coenzyme A, and methoxymalonyl-acyl carrier protein as building blocks [18] [4]. Each module contains a ketosynthase domain for chain elongation, an acyltransferase domain for extender unit loading, and an acyl carrier protein domain for intermediate tethering [19] [20]. Optional domains including ketoreductase, dehydratase, and enoyl reductase catalyze specific modifications of the growing polyketide chain [18] [19].

Genetic studies have demonstrated that all three polyketide synthase genes are essential for geldanamycin biosynthesis [1] [14]. Inactivation of any single polyketide synthase gene completely abolishes geldanamycin production, confirming their cooperative function in the assembly line [14] [21]. The expression levels of these genes represent a rate-limiting step in geldanamycin biosynthesis, and their overexpression significantly increases antibiotic yields [14].

Loading and Elongation Mechanisms

The geldanamycin polyketide synthase operates through a highly orchestrated mechanism involving substrate loading, chain elongation, and intermediate trafficking between modules [19] [20]. The process initiates with the loading of 3-amino-5-hydroxybenzoic acid onto the loading module's acyl carrier protein domain through the action of an adenylation domain [18] [15]. This activation step forms an aminoacyl-acyl carrier protein intermediate that serves as the primer for subsequent chain elongation reactions [19].

Chain elongation proceeds through decarboxylative Claisen condensation reactions catalyzed by ketosynthase domains [19] [20]. Each elongation cycle incorporates a two-carbon unit from malonyl-coenzyme A, methylmalonyl-coenzyme A, or methoxymalonyl-acyl carrier protein extender units [18] [4]. The acyltransferase domains exhibit strict specificity for their cognate extender units, ensuring the incorporation of the correct building blocks at each position [7] [19]. The growing polyketide chain remains tethered to acyl carrier protein domains throughout the biosynthetic process, facilitating controlled intermediate transfer between successive modules [19] [20].

The methoxymalonyl-acyl carrier protein extender units require specialized biosynthetic machinery encoded by genes gdmH, gdmI, gdmJ, gdmK, and gdmG [1] [7]. These genes produce enzymes that convert glycolytic intermediates into methoxymalonyl-acyl carrier protein through a series of oxidation, methylation, and activation reactions [7] [22]. The gdmG gene encodes an O-methyltransferase specifically required for methoxymalonyl-acyl carrier protein biosynthesis, while gdmH through gdmK encode enzymes for the core biosynthetic pathway [1] [7].

Vectorial processing ensures the unidirectional flow of intermediates through the assembly line [19] [20]. Each acyl carrier protein domain exhibits preferential interactions with specific downstream ketosynthase domains, preventing backtracking or alternative processing pathways [19]. The final module transfers the completed polyketide chain to GdmF, an amide synthase that catalyzes intramolecular cyclization to form the macrolactam ring structure characteristic of geldanamycin [18] [4].

Post-PKS Modifications

Oxidation, Methylation, and Carbamoylation Processes

Following polyketide chain assembly and cyclization, geldanamycin undergoes extensive post-polyketide synthase modifications that install the characteristic functional groups essential for biological activity [1] [4]. These modifications include hydroxylations, oxidations, methylation, and carbamoylation reactions that transform the initial macrolactam product into the final benzoquinone ansamycin structure [6] [23].

C-17 hydroxylation represents one of the earliest post-polyketide synthase modifications and is catalyzed by the flavin-dependent oxidase GdmM [1] [24]. This hydroxylation creates the substrate for subsequent C-17 O-methylation, which occurs through the action of GdmMT, an O-methyltransferase located approximately 17 kilobases away from the main geldanamycin gene cluster [25] [24]. The identification and characterization of GdmMT resolved a long-standing question regarding the enzymatic basis for C-17 methylation in geldanamycin biosynthesis [25].

C-21 oxidation involves the transformation of the aromatic ring to the benzoquinone oxidation state characteristic of mature geldanamycin [1] [4]. This oxidation appears to involve multiple enzymatic steps and may require the cooperation of several oxygenase enzymes, including GdmM and GdmL [1] [3]. The C-21 oxidation process represents a critical step in activating the molecule's biological activity, as the benzoquinone moiety is essential for interaction with heat shock protein 90 [24].

C-7 carbamoylation is catalyzed by the carbamoyl transferase GdmN, which introduces a carbamate group essential for geldanamycin's biological activity [1] [26]. GdmN exhibits an unusual homodimeric structure within the carbamoyl transferase family and requires adenosine triphosphate, carbamoyl phosphate, and magnesium ions for activity [26] [27]. The enzyme catalyzes carbamoyl-adenosine monophosphate formation followed by carbamoyl group transfer to the C-7 hydroxyl position [26]. Gene inactivation studies confirm that GdmN is essential for geldanamycin production, and deletion mutants accumulate decarbamoyl intermediates [28] [23].

Role of GdmM, GdmMT, and GdmN Enzymes

GdmM functions as a central enzyme in geldanamycin post-polyketide synthase processing, catalyzing multiple oxidation reactions required for benzoquinone ansamycin formation [1] [4]. This flavin-dependent oxidase is responsible for C-17 hydroxylation and contributes to C-21 oxidation and benzoquinone ring formation [1] [24]. Gene inactivation studies demonstrate that GdmM deletion results in the complete loss of post-polyketide synthase oxidation steps and blocks C-4,5 desaturation, indicating its central role in the modification cascade [4] [3].

GdmMT represents a specialized O-methyltransferase that catalyzes the methylation of the C-17 hydroxyl group formed by GdmM [25] [24]. The enzyme was identified through genome mining approaches and its function confirmed through both in vivo and in vitro experiments [25]. GdmMT exhibits high specificity for geldanamycin intermediates containing a C-17 hydroxyl group and utilizes S-adenosyl-L-methionine as the methyl donor [25]. The enzyme's location outside the main biosynthetic gene cluster suggests it may have been acquired through horizontal gene transfer or represents an example of split biosynthetic clusters [25].

GdmN exhibits remarkable structural and functional characteristics that distinguish it from other carbamoyl transferases [26] [27]. The enzyme forms a face-to-face homodimer through unusual C-terminal domains, representing a previously unknown functional form for carbamoyl transferases [26]. Structural studies reveal that GdmN contains both YrdC-like and Kae1-like domains that cooperate in carbamoyl-adenosine monophosphate formation and carbamoyl group transfer [26]. The enzyme's substrate-binding pocket exhibits regionalization of hydrophobic and polar residues that provides specificity for ansamycin substrates [26].

The temporal order of post-polyketide synthase modifications has been partially elucidated through gene inactivation and intermediate isolation studies [23] [4]. C-17 hydroxylation and C-21 oxidation precede C-7 carbamoylation, which in turn occurs before C-4,5 desaturation [23] [24]. This ordered sequence ensures proper substrate recognition by downstream enzymes and prevents the formation of aberrant products [4] [3]. The C-4,5 desaturation catalyzed by GdmP, a cytochrome P450 monooxygenase, represents the final step in geldanamycin maturation [6] [29].

Regulatory Elements Controlling Biosynthesis

Phosphate Concentration Effects

Phosphate concentration exerts profound regulatory control over geldanamycin biosynthesis through a sophisticated sensing and response system [1] [2]. The biosynthesis of geldanamycin demonstrates exceptional sensitivity to inorganic phosphate levels in the growth medium, with concentrations above 5 millimolar specifically inhibiting antibiotic formation without affecting bacterial growth [1] [30]. This phosphate-mediated regulation operates through the PhoR-PhoP two-component regulatory system, which represents a master regulatory mechanism controlling multiple aspects of phosphate homeostasis and secondary metabolite production [2] [30].

The PhoR-PhoP system in Streptomyces hygroscopicus consists of the sensor histidine kinase PhoR and the response regulator PhoP, which are genetically linked to phoU encoding a transcriptional modulator [2] [30]. PhoP binds to specific sequences called PHO boxes located upstream of phosphate-regulated genes, including phoU, phoRP, and pstS involved in high-affinity phosphate transport [2] [30]. These PHO box sequences consist of 11-nucleotide direct repeat units similar to those found in other Streptomyces species, suggesting conserved phosphate regulatory mechanisms across the genus [2] [30].

Gene deletion studies confirm the essential role of PhoP in both phosphate homeostasis and geldanamycin production [2] [30]. PhoP deletion mutants cannot grow in standard production medium unless supplemented with 5 millimolar phosphate, demonstrating the regulator's critical function in phosphate acquisition and utilization [2] [30]. The pstS gene, encoding a component of the high-affinity phosphate transport system, is also under PhoP control and contributes to the cell's ability to sense and respond to phosphate limitation [2] [30].

The mechanistic basis for phosphate control involves direct regulation of geldanamycin biosynthetic gene expression by PhoP [2] [30]. Under phosphate-limiting conditions, PhoP becomes phosphorylated and activates transcription of geldanamycin biosynthetic genes, while high phosphate concentrations prevent this activation [2] [30]. This regulatory mechanism ensures that secondary metabolite production occurs primarily under nutrient stress conditions, consistent with the ecological role of antibiotics in microbial competition [2].

Promoter Strength and Transcriptional Regulation

Transcriptional regulation of geldanamycin biosynthesis involves multiple layers of control mediated by cluster-situated transcriptional factors and global regulatory systems [1] [2]. Three cluster-specific regulatory genes, gdmRI, gdmRII, and gdmRIII, have been identified and characterized for their roles in controlling biosynthetic gene expression [1] [21]. These regulators exhibit distinct mechanisms of action and target gene specificities, creating a complex regulatory network that fine-tunes geldanamycin production [1] [21].

GdmRI and GdmRII belong to the LAL-type (large adenosine triphosphate-binding regulators of the LuxR family) transcriptional regulators and function as positive regulators of geldanamycin biosynthesis [1] [2]. Both proteins contain Walker motifs for adenosine triphosphate/guanosine triphosphate binding in their amino-terminal regions and helix-turn-helix DNA-binding domains in their carboxyl termini [1]. Gene disruption and complementation studies demonstrate that both GdmRI and GdmRII are strictly required for geldanamycin polyketide synthase expression and overall antibiotic production [1] [31].

GdmRIII represents a TetR-family transcriptional regulator that exhibits pleiotropic effects on secondary metabolite biosynthesis [21] [32]. Unlike GdmRI and GdmRII, GdmRIII not only positively regulates geldanamycin biosynthesis but also negatively controls elaiophylin production in strains that co-produce both antibiotics [21]. GdmRIII directly binds to promoter regions of gdmM, gdmN, and elaiophylin biosynthetic genes, recognizing a conserved non-palindromic sequence motif [21]. This dual regulatory function allows Streptomyces strains to coordinate the biosynthesis of multiple secondary metabolites in response to environmental conditions [21].

Promoter strength optimization represents a critical factor in enhancing geldanamycin production through metabolic engineering approaches [14]. Studies have identified strong endogenous promoters that can significantly increase polyketide synthase gene expression when used to replace native promoters [14]. Replacement of the native gdmA1 promoter with a strong endogenous promoter resulted in 4-141-fold increases in polyketide synthase gene expression and 39% improvement in geldanamycin yield [14]. However, this optimization revealed that 3-amino-5-hydroxybenzoic acid supply becomes limiting under conditions of enhanced polyketide synthase expression [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

560.27338086 g/mol

Monoisotopic Mass

560.27338086 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z3K3VJ16KU

Pharmacology

Geldanamycin is a benzoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces hygroscopicus. Geldanamycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be over-expressed or overactive in tumor cells. (NCI04)

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Other CAS

30562-34-6

Wikipedia

Geldanamycin

Dates

Last modified: 08-15-2023
1: Gorska M, Popowska U, Sielicka-Dudzin A, Kuban-Jankowska A, Sawczuk W, Knap N, Cicero G, Wozniak F. Geldanamycin and its derivatives as Hsp90 inhibitors. Front Biosci. 2012 Jun 1;17:2269-77. Review. PubMed PMID: 22652777.
2: Fukuyo Y, Hunt CR, Horikoshi N. Geldanamycin and its anti-cancer activities. Cancer Lett. 2010 Apr 1;290(1):24-35. Epub 2009 Oct 21. Review. PubMed PMID: 19850405.
3: Hadden MK, Lubbers DJ, Blagg BS. Geldanamycin, radicicol, and chimeric inhibitors of the Hsp90 N-terminal ATP binding site. Curr Top Med Chem. 2006;6(11):1173-82. Review. PubMed PMID: 16842154.
4: Chiosis G, Caldas Lopes E, Solit D. Heat shock protein-90 inhibitors: a chronicle from geldanamycin to today's agents. Curr Opin Investig Drugs. 2006 Jun;7(6):534-41. Review. PubMed PMID: 16784024.
5: Neckers L. Chaperoning oncogenes: Hsp90 as a target of geldanamycin. Handb Exp Pharmacol. 2006;(172):259-77. Review. PubMed PMID: 16610363.
6: Miyata Y. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents. Curr Pharm Des. 2005;11(9):1131-8. Review. PubMed PMID: 15853661.
7: Sausville EA. Geldanamycin analogs. J Chemother. 2004 Nov;16 Suppl 4:68-9. Review. PubMed PMID: 15688614.
8: Liao ZY, Zhen YS. [Advances in antitumor activity of the hsp90 inhibitor geldanamycin]. Yao Xue Xue Bao. 2001 Sep;36(9):716-20. Review. Chinese. PubMed PMID: 12580116.
9: Blagosklonny MV. Hsp-90-associated oncoproteins: multiple targets of geldanamycin and its analogs. Leukemia. 2002 Apr;16(4):455-62. Review. PubMed PMID: 11960322.
10: Ochel HJ, Eichhorn K, Gademann G. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones. Cell Stress Chaperones. 2001 Apr;6(2):105-12. Review. Erratum in: Cell Stress Chaperones 2001 Jul;6(3):295. PubMed PMID: 11599571; PubMed Central PMCID: PMC434387.

Explore Compound Types